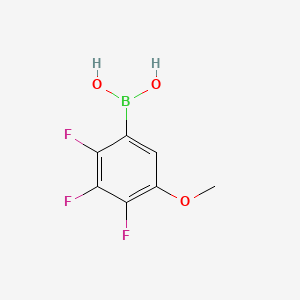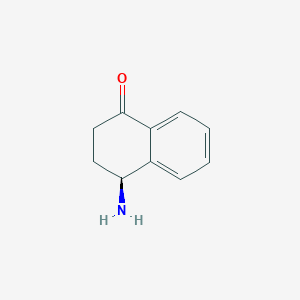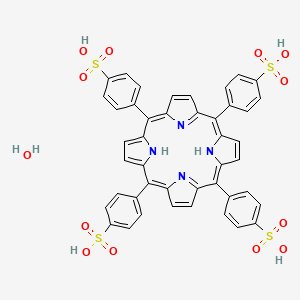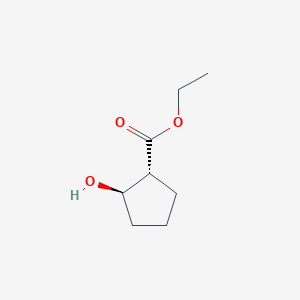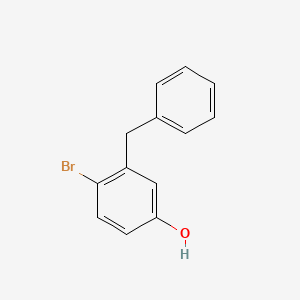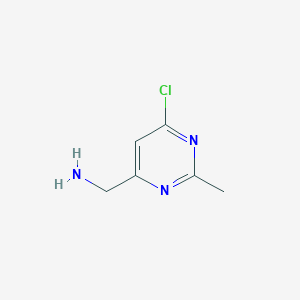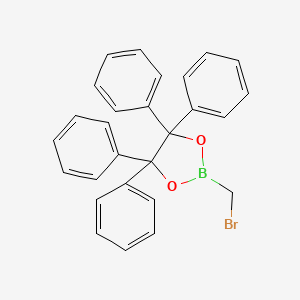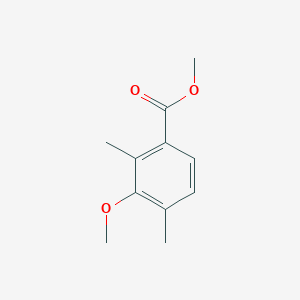
Methyl 3-methoxy-2,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-2,4-dimethylbenzoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,4-dimethylbenzoate can be synthesized through the esterification of 3-methoxy-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-methoxy-2,4-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-methoxy-2,4-dimethylbenzoic acid.
Reduction: 3-methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives such as 3-methoxy-2,4-dimethylbromobenzene.
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-2,4-dimethylbenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-methoxy-2,4-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and reactivity. Pathways involved may include metabolic transformations and signal transduction processes.
Comparación Con Compuestos Similares
Methyl 3,4-dimethylbenzoate: Lacks the methoxy group, leading to different reactivity and applications.
Methyl 3-methoxybenzoate: Lacks the additional methyl groups, affecting its chemical properties.
Methyl 2,4-dimethylbenzoate: Similar structure but without the methoxy group, resulting in distinct chemical behavior.
Uniqueness: Methyl 3-methoxy-2,4-dimethylbenzoate is unique due to the presence of both methoxy and methyl groups, which confer specific electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions in biological systems.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 3-methoxy-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H14O3/c1-7-5-6-9(11(12)14-4)8(2)10(7)13-3/h5-6H,1-4H3 |
Clave InChI |
KNVVDJDFIDNQAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


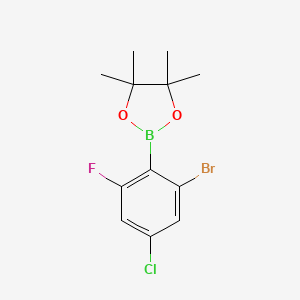
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
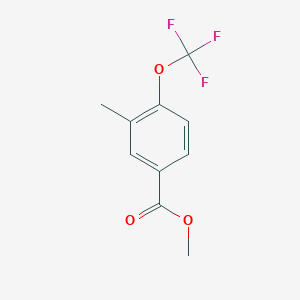
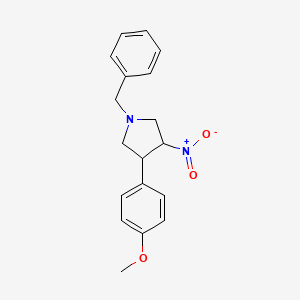
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)

